molecular formula C9H9ClO2 B1345113 Methyl 4-(chloromethyl)benzoate CAS No. 34040-64-7

Methyl 4-(chloromethyl)benzoate

Cat. No. B1345113
Key on ui cas rn: 34040-64-7
M. Wt: 184.62 g/mol
InChI Key: SATDLKYRVXFXRE-UHFFFAOYSA-N
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Patent
US05852011

Procedure details

A solution of 2.0 g (12 mmol) of 4-chloromethylbenzoic acid in 50 ml of methanol was added with 5 droplets of concentrated sulfuric acid, followed by stirring under heat and reflux for 4 days. After neutralization with a 5% aqueous solution of sodium carbonate, the resultant mixture was extracted with chloroform. The chloroform extract was dried over magnesium sulfate and then concentrated under reduced pressure, whereby 1.7 g of a colorless liquid were obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH3:17]O>>[Cl:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([O:9][CH3:17])=[O:8])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClCC1=CC=C(C(=O)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
50 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
by stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heat
TEMPERATURE
Type
TEMPERATURE
Details
reflux for 4 days
Duration
4 d
EXTRACTION
Type
EXTRACTION
Details
After neutralization with a 5% aqueous solution of sodium carbonate, the resultant mixture was extracted with chloroform
EXTRACTION
Type
EXTRACTION
Details
The chloroform extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClCC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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